molecular formula C23H28ClNO2 B388770 3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE

3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE

Katalognummer: B388770
Molekulargewicht: 385.9g/mol
InChI-Schlüssel: RUYXBXQMOZOPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one is a complex organic compound with the molecular formula C23H28ClNO2 and a molecular weight of 385.9 g/mol. This compound is known for its unique spiro structure, which contributes to its stability and reactivity in various chemical processes.

Vorbereitungsmethoden

The synthesis of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves multiple steps. One common method includes the alkylation of phenol with isobutylene in the presence of sulfuric acid at elevated temperatures to form 2,4-di-tert-butylphenol . This intermediate is then subjected to further reactions, including chlorination and vinylation, to obtain the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one include:

    2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its use as a UV absorber in cosmetics and personal care products.

    2,6-di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications. The uniqueness of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one lies in its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C23H28ClNO2

Molekulargewicht

385.9g/mol

IUPAC-Name

2',6'-ditert-butyl-6-chloro-2-ethenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C23H28ClNO2/c1-8-19-23(25-17-11-14(24)9-10-18(17)27-19)12-15(21(2,3)4)20(26)16(13-23)22(5,6)7/h8-13,19,25H,1H2,2-7H3

InChI-Schlüssel

RUYXBXQMOZOPDU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C

Kanonische SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.